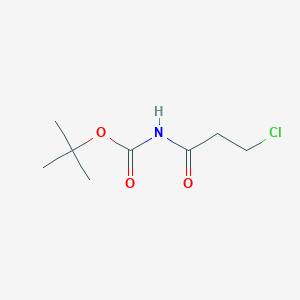

5-Aminothiophene-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Aminothiophene-3-carboxylic acid derivatives has been explored through various methodologies. Microwave-assisted synthesis offers a rapid route to 2-aminothiophene-3-carboxylic acid derivatives, highlighting the efficiency of microwave irradiation in promoting these reactions. Such approaches enable the synthesis of complex thiophene-based structures in significantly reduced times compared to traditional methods (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The crystal structure of methyl-3-aminothiophene-2-carboxylate, a closely related compound, provides insight into the molecular arrangement and interactions. X-ray diffraction analysis reveals the monoclinic crystal system, showcasing how amino and carboxyl groups participate in various hydrogen bonding and weak interactions, crucial for understanding the compound's properties and reactivity (Tao et al., 2020).

Chemical Reactions and Properties

Rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes demonstrates the reactivity of carboxylic acids in thiophene compounds, facilitating the formation of biaryl scaffolds. This method underscores the role of the carboxylic acid as a directing group in cross-coupling reactions, expanding the utility of thiophene derivatives in synthesizing complex organic frameworks (Zhang, Zhao, Zhang, & Su, 2015).

Physical Properties Analysis

The synthesis and characterization of alanine functionalized oligo/polythiophenes highlight the impact of substituents on the physical properties of thiophene-based compounds. Such studies reveal the stability and optical properties of thiophene derivatives, contributing to their potential application in electronic and photonic devices (McTiernan & Chahma, 2010).

Chemical Properties Analysis

Research into 5-acyl-2-amino-3-cyanothiophenes explores the chemical properties of thiophene derivatives, including their fluorescent characteristics. These studies offer valuable insights into the optoelectronic properties of thiophene-based materials, indicating their potential for application in fluorescent probes and optoelectronic devices (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives and Heterocyclic Compounds :

- A method for synthesizing 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones via three-component condensation involving 3-aminothiophenes is described. This process involves the in situ formation of 3-aminothiophenes by decarboxylating 3-aminothiophene-2-carboxylic acids (Lichitsky et al., 2009).

- Synthesis of novel series of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives has been achieved, demonstrating significant antibacterial activity (International Journal of Innovative Technology and Exploring Engineering, 2019).

- Microwave-assisted synthesis of various 2-aminothiophene-3-carboxylic acid derivatives and their efficient transformation to thieno[2,3-d]pyrimidin-4-one is reported (Hesse, Perspicace & Kirsch, 2007).

- Gewald reaction has been utilized for synthesizing 2-aminothiophene-3-carboxylates, highlighting its broad applications in pharmaceuticals, agrochemicals, and dye chemistry (Sabnis, 2016).

Biological Activities and Applications in Pharmacology :

- Certain 2-aminothiophene derivatives show selective cytostatic activity against specific tumor cell lines, indicating their potential as novel cytostatic agents (Balzarini et al., 2014).

- Derivatives of 2-aminothiophene-3-carboxylic acid ester have been identified as highly selective cytostatic agents, particularly effective against T-cell lymphoma, prostate cancer, and hepatoma cell lines (Balzarini et al., 2014).

Material Science and Sensor Applications :

- 5-Aminothiophene-3-carboxylic acid derivatives have been used in the development of fluorescent sensors for protein detection, demonstrating the potential for biomedical applications (Hu, Xia & Elioff, 2016).

- Conductive polymer precursors, including terthiophene-3′-carboxylic acid, have been synthesized for application in solar cell performance, indicating their use in renewable energy technologies (Yoon et al., 2011).

Safety And Hazards

The safety data sheet for 5-Aminothiophene-3-carboxylic acid indicates that it has some hazards. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

5-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCXAVLSIKFZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527622 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminothiophene-3-carboxylic acid | |

CAS RN |

116539-01-6 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)

![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)